molecular formula C16H14FN3O2S B2412437 4-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 1021073-97-1

4-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

Cat. No.: B2412437
CAS No.: 1021073-97-1
M. Wt: 331.37
InChI Key: PDZYVFTVNHASAT-UHFFFAOYSA-N
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Description

4-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a synthetic organic compound that belongs to the class of thiazolo[3,2-a]pyrimidines. This compound is characterized by the presence of a fluorine atom, a benzamide group, and a thiazolo[3,2-a]pyrimidine core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazolo[3,2-a]pyrimidine Core: The synthesis begins with the formation of the thiazolo[3,2-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF).

    Attachment of the Benzamide Group: The benzamide group is introduced through amide bond formation reactions, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Potassium fluoride (KF) or cesium fluoride (CsF) for fluorination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit antimicrobial, antiviral, or anticancer activities.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins or enzymes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1) and various thiazole-based drugs.

    Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as cytosine, thymine, and various pyrimidine-based drugs.

Uniqueness

4-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is unique due to the combination of its fluorine atom, benzamide group, and thiazolo[3,2-a]pyrimidine core. This unique structure imparts specific electronic and steric properties that differentiate it from other similar compounds, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-fluoro-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c1-8-13(19-14(21)11-4-6-12(17)7-5-11)15(22)20-9(2)10(3)23-16(20)18-8/h4-7H,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZYVFTVNHASAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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